molecular formula C19H18N6O4 B11468792 2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11468792
M. Wt: 394.4 g/mol
InChI Key: MHKPUXBADWQAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique structure combining an imidazo[4,3-c][1,2,4]triazole core with a methoxyphenyl group and a pyridin-2-ylmethyl substituent

Preparation Methods

The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazo[4,3-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Attachment of the pyridin-2-ylmethyl substituent: This is typically done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in various biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE include other imidazo[4,3-c][1,2,4]triazole derivatives. These compounds share the core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N6O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H18N6O4/c1-29-15-7-5-14(6-8-15)23-11-16-22-24(19(28)25(16)18(23)27)12-17(26)21-10-13-4-2-3-9-20-13/h2-9H,10-12H2,1H3,(H,21,26)

InChI Key

MHKPUXBADWQAIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.